2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-methyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-23-21-8-4-5-9-22(21)25(16)19-12-13-24(15-19)28(26,27)20-11-10-17-6-2-3-7-18(17)14-20/h4-5,8-11,14,19H,2-3,6-7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXNAEWJCFRMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme, it may inhibit or enhance the enzyme’s activity, thereby affecting the metabolic pathway in which the enzyme is involved.
Pharmacokinetics
Its molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, a certain pH or temperature might be necessary for the compound to interact optimally with its target.
Biological Activity
2-Methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a pyrrolidine ring and a tetrahydronaphthalene moiety. Its structural complexity suggests multiple interaction points with biological targets.
Molecular Formula
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 344.46 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of bases.
- Benzimidazole Formation : The benzimidazole moiety is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may act as a ligand for specific G-protein-coupled receptors (GPCRs), leading to downstream signaling cascades.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction, contributing to its therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that related benzimidazole derivatives showed cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity exhibited by similar structures:
- Compounds with pyrrolidine and benzimidazole linkages were evaluated for their ability to reduce seizure activity in animal models, showing promising results .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Key Observations :
- Sulfonyl vs. Sulfinyl Groups : The sulfonyl group in the target compound may confer greater metabolic stability compared to the sulfinyl group in , which is prone to redox-dependent activity modulation.
- Linker Flexibility : The pyrrolidine linker in the target compound introduces conformational flexibility, contrasting with the rigid pyrimidine linker in .
Research Findings and Data Gaps
- Experimental Data Limitations: No direct biological or crystallographic data for the target compound are available in the provided evidence. Structural predictions rely on computational modeling (e.g., SHELX-based refinements ) and analog comparisons.
- Theoretical Advantages :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
